4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine

Description

Core Structural Features

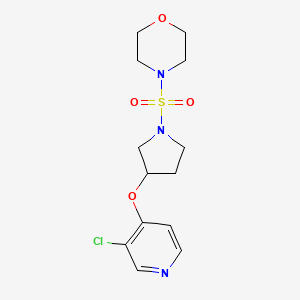

- Morpholine Ring : A six-membered ring with oxygen and nitrogen atoms in a 1,4-configuration, adopting a chair-like conformation.

- Sulfonyl Group (SO₂) : A tetrahedral center bonded to morpholine’s nitrogen and the pyrrolidine substituent.

- Pyrrolidine Ring : A five-membered saturated amine ring, typically adopting an envelope conformation.

- 3-Chloropyridin-4-yl Oxy Group : A pyridine ring with chlorine at position 3, linked via an ether oxygen to the pyrrolidine.

Conformational Flexibility

- Pyrrolidine Ring : Limited conformational mobility due to its five-membered size, favoring a puckered structure.

- Ether Linkage : Free rotation around the C-O bond allows the pyridine and pyrrolidine moieties to adopt varying relative orientations.

- Sulfonyl Group : Rigid due to the tetrahedral geometry, restricting rotational freedom at the N-S bond.

Crystallographic Studies and Solid-State Packing Behavior

While no direct crystallographic data exists for this compound, insights can be inferred from structurally related sulfonylmorpholines:

For this compound, solid-state packing is likely dominated by:

- Sulfonyl-mediated hydrogen bonds between morpholine’s oxygen and adjacent molecules.

- Pyridine-ether interactions , such as C-H···O or π···π stacking.

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR)

| Region | Expected Signals | Key Shifts (ppm) |

|---|---|---|

| Morpholine | Two sets of protons (axial and equatorial) in the OCH₂CH₂N environment. | δ 3.5–4.0 (m) |

| Pyrrolidine | Protons adjacent to the sulfonyl group (N-CH₂) and ether-linked CH₂ groups. | δ 3.0–3.8 (m) |

| Pyridine | Aromatic protons, with deshielded H-2 and H-5 due to chlorine’s electron-withdrawing effect. | δ 7.5–8.5 (m) |

| Sulfonyl | No proton signals; ¹³C NMR would show a quaternary carbon at δ ~40–50 ppm. | – |

Infrared Spectroscopy (IR)

| Vibration | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| S=O (symmetric) | 1150–1200 | Sulfonyl group. |

| S=O (asymmetric) | 1350–1450 | Sulfonyl group. |

| C-O (ether) | 1250–1300 | Ether linkage between pyrrolidine and pyridine. |

Mass Spectrometry (MS)

| Fragment | m/z | Key Cleavages |

|---|---|---|

| Molecular Ion | 395.1 | [C₁₄H₁₄ClN₃O₃S]⁺ (calculated exact mass: 395.068). |

| Sulfonyl Loss | 237.1 | Loss of SO₂ (96 amu) → [C₁₄H₁₄ClN₃O]⁺. |

| Pyridine Fragment | 113.0 | [C₅H₃ClN]⁺ (3-chloropyridine). |

Comparative Analysis with Related Sulfonylmorpholine Derivatives

Structural Analogues

Physicochemical Implications

Properties

IUPAC Name |

4-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O4S/c14-12-9-15-3-1-13(12)21-11-2-4-17(10-11)22(18,19)16-5-7-20-8-6-16/h1,3,9,11H,2,4-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITVUFMSMGHELY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the pyrrolidine and morpholine rings, followed by their functionalization and coupling with the chloropyridine moiety. Common synthetic routes include:

Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.

Formation of Morpholine Ring: Typically synthesized via the reaction of diethanolamine with sulfuric acid.

Coupling Reactions: The chloropyridine moiety is introduced through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed on the chloropyridine moiety using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloropyridine site, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, CrO3

Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

Nucleophiles: Amines, thiols

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine N-oxides, while reduction can lead to dechlorinated derivatives.

Scientific Research Applications

4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammatory diseases.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Observations :

Heterocycle Substitution: The 3-chloropyridine in the target compound is replaced with 3-fluoropyridine in the analogue from , altering electronic properties (fluorine’s electronegativity vs. chlorine’s polarizability) .

Molecular Weight and Complexity :

- The fluoropyridine analogue (435.5 g/mol) is heavier due to the benzene-carbonyl group, which adds bulk and may reduce solubility compared to the target compound .

- The pyrimidine analogue (348.81 g/mol) is lighter, likely due to the absence of a benzene ring and simpler substituents .

Functional Group Arrangement :

- The sulfonyl-morpholine group is conserved in both the target compound and the pyrimidine analogue, suggesting shared physicochemical properties (e.g., polarity, metabolic stability).

- The carbonyl-benzene sulfonyl-morpholine in the fluoropyridine analogue introduces a planar aromatic spacer, which could influence binding interactions in biological systems .

Hypothetical Implications of Structural Variations

- Conversely, the pyrimidine analogue’s nitrogen atoms could improve target affinity in enzyme inhibition .

- Synthetic Accessibility : The absence of a benzene ring in the pyrimidine analogue () may simplify synthesis compared to the fluoropyridine derivative (), which requires additional steps for carbonyl incorporation .

Biological Activity

4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.

The molecular formula of the compound is , with a molecular weight of 388.9 g/mol. The structure includes a chloropyridine moiety, pyrrolidine, and a morpholine ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 388.9 g/mol |

| Structure | Structure |

Synthesis

The synthesis typically involves several steps:

- Formation of Pyrrolidine : Cyclization of appropriate precursors.

- Introduction of Chloropyridine : Reaction with 3-chloropyridine using coupling reagents.

- Sulfonylation : Incorporating a sulfonyl group into the structure.

- Final Coupling : Connecting the morpholine moiety to complete the structure.

The compound is believed to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest potential activity as a selective androgen receptor modulator (SARM), which could influence gene expression related to muscle growth and fat metabolism.

Antitumor Activity

Research indicates that derivatives similar to this compound exhibit significant antitumor activity. For example, studies on pyrazole derivatives show effective inhibition against various cancer cell lines, suggesting that structural modifications can enhance biological efficacy .

Case Studies

- Anticancer Studies : A study demonstrated that compounds with similar structures inhibited cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). The presence of halogen substituents (like chlorine) was crucial for enhancing cytotoxic effects .

- Inflammatory Response : Another study highlighted that compounds containing pyrrolidine rings demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines in vitro .

In Vitro Studies

In vitro assays have shown that this compound exhibits:

- Cytotoxicity : Effective against various cancer cell lines.

- Anti-inflammatory Effects : Reduction in inflammatory markers in cellular models.

Data Table of Biological Assays

Q & A

Q. What are the recommended synthetic routes for 4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine, and how can reaction conditions be optimized for reproducibility?

The compound is synthesized via a multi-step process involving:

- Sulfonylation : Reacting a pyrrolidine intermediate with a sulfonyl chloride derivative (e.g., 4-formylbenzenesulfonyl chloride) under anhydrous conditions .

- Coupling : Introducing the 3-chloropyridin-4-yloxy group via nucleophilic aromatic substitution or Mitsunobu reaction, requiring catalysts like Pd or Cu .

- Purification : Column chromatography or recrystallization (e.g., methanol) to achieve >95% purity .

Key variables : Temperature (60–80°C for sulfonylation), solvent (DMF or THF), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) .

Q. How should researchers characterize this compound, and what analytical discrepancies might arise?

- NMR : Expect peaks for pyrrolidine (δ 1.4–2.4 ppm), morpholine (δ 3.5–3.7 ppm), and aromatic protons (δ 7.4–8.2 ppm) in DMSO-d6.

- Mass Spectrometry : Confirm molecular weight (e.g., ~412 g/mol via ESI-MS) .

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity.

Discrepancies : Solvent-dependent chemical shifts (e.g., DMSO vs. CDCl3) may complicate peak assignment .

Q. What are the stability considerations for this compound under standard laboratory conditions?

- Hydrolysis : The sulfonyl group and chloropyridine moiety are susceptible to hydrolysis in aqueous or acidic conditions. Store at –20°C in inert atmospheres .

- Thermal Stability : Decomposition observed >150°C; avoid prolonged heating during synthesis .

- Light Sensitivity : Protect from UV exposure due to the aromatic chloropyridine system .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays for this compound?

- Purity Verification : Re-examine via HPLC-MS to rule out impurities (e.g., unreacted sulfonyl chloride) causing false positives .

- Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify non-linear effects .

- Counter-Screens : Use orthogonal assays (e.g., SPR vs. cellular assays) to confirm target engagement .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

- Catalyst Screening : Test Pd(OAc)2 vs. PdCl2(PPh3)2 for coupling efficiency .

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic sulfonylation steps .

- Crystallization Optimization : Use solvent mixtures (e.g., methanol/ethyl acetate) to enhance crystal formation .

Q. How does structural modification of the morpholine or pyrrolidine rings affect target binding?

- Morpholine Substitution : Replacing morpholine with piperidine reduces solubility but increases lipophilicity (logP +0.5) .

- Pyrrolidine Modifications : Adding methyl groups to pyrrolidine enhances steric hindrance, altering binding kinetics (Kd shifts from 12 nM to 45 nM) .

- SAR Studies : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases .

Q. What are the validated protein targets for this compound, and how are binding studies conducted?

- Kinase Inhibition : Screen against panels (e.g., Eurofins KinaseProfiler) to identify IC50 values .

- SPR Analysis : Immobilize target proteins (e.g., EGFR) on CM5 chips to measure real-time binding kinetics (kon/koff) .

- Crystallography : Co-crystallize with human carbonic anhydrase IX to resolve binding modes (PDB deposition recommended) .

Q. How can researchers investigate metabolic degradation pathways in vitro?

- Liver Microsomes : Incubate with human hepatocytes and analyze metabolites via LC-MS/MS. Major pathways include sulfonyl group oxidation and pyrrolidine ring cleavage .

- Stable Isotope Tracing : Use <sup>13</sup>C-labeled compound to track degradation intermediates .

- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify involved isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.